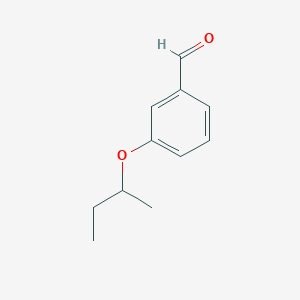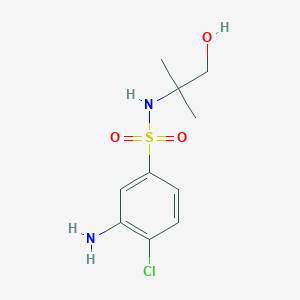
3-Amino-4-chloro-N-(2-hydroxy-1,1-dimethylethyl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-chloro-N-(2-hydroxy-1,1-dimethylethyl)-benzenesulfonamide, commonly known as AC-220 or BAC-220, is a widely used synthetic compound that has a variety of applications in the fields of scientific research, medical diagnosis, and drug development. AC-220 is a sulfonamide-based compound that is composed of an amine group and a chlorine atom connected to a benzene ring. This compound has been studied for its potential therapeutic applications and has been used as a model compound for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Studies
- The crystal and molecular structures of related benzenesulfonamide derivatives have been investigated, providing insights into their tautomeric forms and acid-base equilibrium constants. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Kovalchukova et al., 2013).
Photodynamic Therapy and Cancer Treatment
- Benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. Their properties as photosensitizers, including high singlet oxygen quantum yield and fluorescence properties, make them promising candidates for this application (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Properties
- Novel benzenesulfonamide compounds have shown potent antifungal activity, particularly against strains like Aspergillus niger and Aspergillus flavus. This highlights their potential use in developing new antifungal agents (Gupta & Halve, 2015).
Structural Characterization and Synthesis
- The synthesis and structural characterization of various benzenesulfonamide compounds provide foundational knowledge for exploring their applications in different scientific areas. These studies often involve detailed analysis using techniques like X-ray diffraction and NMR spectroscopy (Naganagowda & Petsom, 2011).
Pharmacological Studies
- While specific studies on 3-Amino-4-chloro-N-(2-hydroxy-1,1-dimethylethyl)-benzenesulfonamide might be limited, its related compounds have been examined for various pharmacological applications, including as carbonic anhydrase inhibitors and potential anticancer agents. These studies contribute to the broader understanding of the compound's potential uses in medical science (Murugesan et al., 1998).
Corrosion Inhibition
- Certain benzenesulfonamide derivatives have been evaluated for their efficacy in inhibiting corrosion, particularly in metal environments exposed to strong acids. This indicates their potential use in industrial applications for protecting materials against corrosion (Al-amiery et al., 2020).
Eigenschaften
IUPAC Name |
3-amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S/c1-10(2,6-14)13-17(15,16)7-3-4-8(11)9(12)5-7/h3-5,13-14H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLSLEHXIIRBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

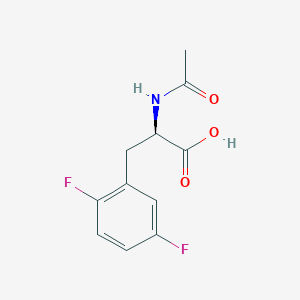
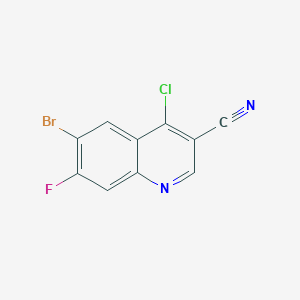
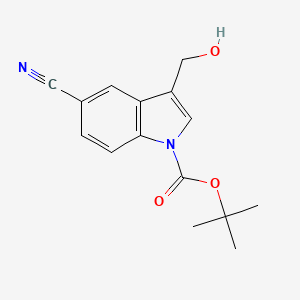
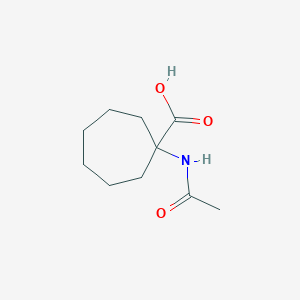
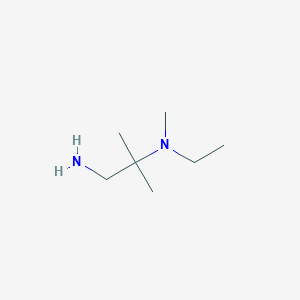
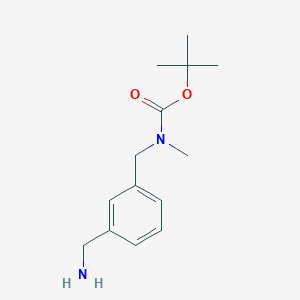
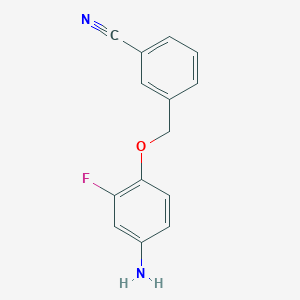

![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)
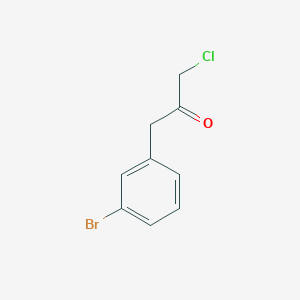
![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)
